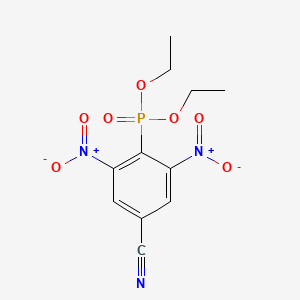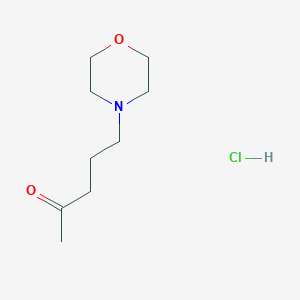
Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-cyano-2,6-dinitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-cyano-2,6-dinitrophenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable halogenated precursor under basic conditions. One common method is the palladium-catalyzed cross-coupling reaction between diethyl phosphite and 4-cyano-2,6-dinitrobenzyl halide . This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to carboxylic acid derivatives under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Reduction Reactions: Hydrogen gas and a palladium catalyst are typically used for the reduction of nitro groups.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the cyano group.
Major Products Formed
Substitution Reactions: Products include phosphonate esters, phosphonamides, and phosphonothioates.
Reduction Reactions: Products include amino derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acid derivatives.
Applications De Recherche Scientifique
Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the preparation of phosphonate esters and other derivatives.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industrial Applications: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl (4-cyano-2,6-dinitrophenyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may inhibit enzymes by binding to active sites or interacting with key functional groups . The phosphonate group can mimic phosphate esters, making it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (2-cyanoethyl)phosphonate: Similar in structure but with a different substitution pattern on the phenyl ring.
Diethyl cyanomethylphosphonate: Contains a cyano group attached to a methylene group instead of a phenyl ring.
Uniqueness
Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate is unique due to the presence of both cyano and dinitro groups on the phenyl ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications and as a research tool in studying enzyme mechanisms .
Propriétés
Numéro CAS |
58263-50-6 |
|---|---|
Formule moléculaire |
C11H12N3O7P |
Poids moléculaire |
329.20 g/mol |
Nom IUPAC |
4-diethoxyphosphoryl-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C11H12N3O7P/c1-3-20-22(19,21-4-2)11-9(13(15)16)5-8(7-12)6-10(11)14(17)18/h5-6H,3-4H2,1-2H3 |
Clé InChI |
VRGRASONRKUJOX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C#N)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)




![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)

![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)


![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)



